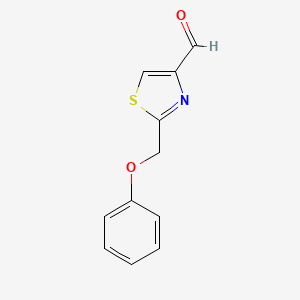

2-(Phenoxymethyl)thiazole-4-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

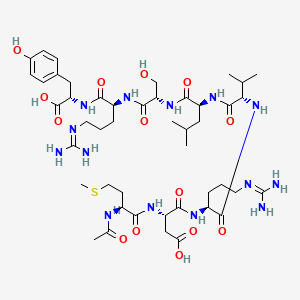

2-(Phenoxymethyl)thiazole-4-carbaldehyde is a chemical compound with the molecular formula C₁₁H₉NO₂S and a molecular weight of 219.26 . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for 2-(Phenoxymethyl)thiazole-4-carbaldehyde is 1S/C11H9NO2S/c13-6-9-8-15-11(12-9)7-14-10-4-2-1-3-5-10/h1-6,8H,7H2 . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis

2-(Phenoxymethyl)thiazole-4-carbaldehyde is a powder at room temperature . It has a molecular weight of 219.26 .Aplicaciones Científicas De Investigación

Proteomics Research

“2-(Phenoxymethyl)thiazole-4-carbaldehyde” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein interactions, modifications, and locations.

Synthesis of Biologically Active Compounds

This compound is used in the synthesis of biologically active triazole and pyrazole compounds containing 2, 4-disubstituted thiazole analogues . These compounds were synthesized from p-hydroxy benzaldehyde and phenyl hydrazine in excellent yields and purity .

Antimicrobial Activity

The synthesized compounds, which include “2-(Phenoxymethyl)thiazole-4-carbaldehyde”, have shown significant antimicrobial activity . Among all the tested compounds, some possess the highest growth inhibitory activity at MIC values of 4.8, 5.1 and 4.0 μg/ml respectively .

Antioxidant Activity

These compounds also demonstrated remarkable antioxidant activity compared to the standard antioxidant by using the DPPH free radical-scavenging assay .

Molecular Docking Studies

Molecular docking studies were conducted to evaluate the probable interactions with the catalytic domain of the gram-positive S. aureus topoisomerase IV enzyme . These studies provide new insights for developing these new hybrids as potential antimicrobial agents .

Potential Inhibitors for SARS-CoV-2

The docking studies reveal that the compounds could be the best inhibitors for the novel SARS-CoV-2 virus and have more future in the discovery of potent drug candidates .

Synthesis of Benzothiazine N-acylhydrazones

“2-(Phenoxymethyl)thiazole-4-carbaldehyde” may be used as a reactant in the synthesis of Benzothiazine N-acylhydrazones . These compounds have potential antinociceptive and anti-inflammatory activity .

Management of Joint and Muscular Discomforts

Compounds containing “2-(Phenoxymethyl)thiazole-4-carbaldehyde” are used in the management of joint and muscular discomforts . A newly introduced non-steroidal drug, fentiazac, is used for this purpose .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include measures for prevention, response, storage, and disposal .

Propiedades

IUPAC Name |

2-(phenoxymethyl)-1,3-thiazole-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S/c13-6-9-8-15-11(12-9)7-14-10-4-2-1-3-5-10/h1-6,8H,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWFBPIWCVMQAMZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=NC(=CS2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Phenoxymethyl)-1,3-thiazole-4-carbaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl [(1R,2S)-2-ethenyl-1-{[(1-methylcyclopropyl)sulfonyl]carbamoyl}cyclopropyl]carbamate](/img/structure/B569616.png)

![6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxamide](/img/structure/B569618.png)

![(2R,3aR,6aS)-1,2,3,3a,4,6a-Hexahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B569619.png)

![2-Methyloxazolo[5,4-d]pyrimidine-5,7-diol](/img/structure/B569624.png)